Lactimidomycin

Translation Inhibition Ribosome Binding Molecular Pharmacology

Lactimidomycin uniquely blocks the first translocation cycle of eukaryotic translation—a mechanism not shared by cycloheximide. With ~30-fold higher 60S ribosomal binding affinity (Kd=500 nM vs 15 µM) and >260-fold selectivity over RNA synthesis, it ensures superior mechanistic precision. Validated in tumor-stroma co-cultures (low nM IC50), 3D spheroids, DENV2 antiviral assays (EC90=0.4 µM, >30-fold therapeutic window), and in vivo xenograft models (0.6 mg/kg). The definitive tool for ribosome profiling and cryo-EM studies demanding target specificity.

Molecular Formula C26H35NO6
Molecular Weight 457.6 g/mol
Cat. No. B1249191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactimidomycin
Synonymslactimidomycin
Molecular FormulaC26H35NO6
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C
InChIInChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26+/m0/s1
InChIKeyOYOKHBHOTQDIPM-BRHOHSSQSA-N
Commercial & Availability
Standard Pack Sizes0.2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactimidomycin for Research Procurement: Glutarimide Antibiotic Translation Elongation Inhibitor


Lactimidomycin is a glutarimide-based 12-membered macrolide antibiotic isolated from *Streptomyces amphibiosporus* [1]. It functions as a potent and selective inhibitor of eukaryotic translation elongation, binding to the 60S ribosomal subunit to block the first translocation step without affecting tRNA binding or peptide bond formation [2]. It demonstrates potent antiproliferative effects against tumor cell lines and antiviral activity against dengue virus 2 (DENV2) and other RNA viruses .

Why Lactimidomycin Cannot Be Substituted with Generic Cycloheximide or Other Glutarimides


Lactimidomycin belongs to a distinct structural class of 12-membered macrolides with a glutarimide side chain, differentiating it from the more common laboratory reagent cycloheximide (CHX) which is a simpler glutarimide [1]. Despite sharing a common binding pocket on the 60S ribosomal subunit, Lactimidomycin exhibits approximately 30-fold higher binding affinity (Kd = 500 nM) compared to CHX (Kd = 15 µM) . Furthermore, Lactimidomycin demonstrates a unique mechanism of action by specifically blocking the *first* translocation cycle, a property not shared by CHX or other glutarimide antibiotics [1]. Substituting Lactimidomycin with a generic analog risks significant loss of potency, altered selectivity, and failure to replicate mechanism-specific experimental outcomes.

Quantitative Evidence: Lactimidomycin's Differentiated Performance vs. Analogs


Lactimidomycin Exhibits 30-Fold Higher Ribosomal Binding Affinity than Cycloheximide

Lactimidomycin binds to the same site on the 60S ribosomal subunit as cycloheximide, but with a significantly higher affinity. The equilibrium dissociation constant (Kd) for Lactimidomycin is 500 nM, compared to 15 µM for cycloheximide [1]. This 30-fold difference in binding affinity translates directly into a 10-fold greater potency in inhibiting protein synthesis .

Translation Inhibition Ribosome Binding Molecular Pharmacology

Lactimidomycin Inhibits Protein Synthesis with 10-Fold Greater Potency than Cycloheximide

In cell-free translation assays, Lactimidomycin inhibits protein synthesis with an IC50 of 37.82 nM . This is approximately 10-fold more potent than cycloheximide, which has a reported IC50 of ~350-400 nM under similar conditions [1]. This potency advantage is consistent across multiple tumor cell lines, where Lactimidomycin exhibits low nanomolar IC50 values for growth inhibition [2].

Protein Synthesis Inhibition Cytotoxicity Cell Proliferation

Lactimidomycin Shows Selective Cytotoxicity: Sparing Non-Tumorigenic MCF10A Cells vs. Potent Activity in Cancer Lines

Lactimidomycin inhibits the growth of multiple cancer cell lines (including Hs 579T, HCC 1937, HCC 1395, HCC 2218, BT 474, MCF 7, MDA-MB-231) with IC50 values in the low nanomolar range . In contrast, it requires significantly higher concentrations to inhibit the growth of the non-tumorigenic breast epithelial cell line MCF10A . This differential sensitivity is not observed with the truncated analog 55, which lacks the full glutarimide side chain and shows reduced selectivity [1].

Cancer Selectivity Therapeutic Window Non-Tumorigenic Cells

Lactimidomycin Demonstrates In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model

In an *in vivo* MDA-MB-231 human breast cancer xenograft model in nude mice, Lactimidomycin administered at 0.6 mg/kg (intraperitoneal injection, daily for one month) produced a significant inhibition of tumor growth . This contrasts with the lack of *in vivo* efficacy reported for some simpler glutarimide analogs and underscores the functional importance of the full macrolide structure [1]. While cycloheximide is also effective in some *in vivo* models, its use is often limited by higher toxicity and less favorable pharmacokinetics.

In Vivo Efficacy Xenograft Breast Cancer

Lactimidomycin Potently Inhibits DENV2 Infectivity (EC90 = 0.4 µM) Without Cytotoxicity at Antiviral Concentrations

Lactimidomycin inhibits dengue virus serotype 2 (DENV2) infectious particle production with an EC90 value of 0.4 µM . Notably, cell viability remains unaffected at concentrations up to 12.5 µM, indicating a >30-fold selectivity window between antiviral efficacy and cytotoxicity . In contrast, cycloheximide, while possessing some antiviral activity, typically exhibits a much narrower therapeutic index due to higher inherent cytotoxicity [1].

Antiviral Dengue Virus Flavivirus

Lactimidomycin Exhibits >260-Fold Selectivity for Protein vs. RNA Synthesis Inhibition

Lactimidomycin is a highly selective inhibitor of protein synthesis. It inhibits protein synthesis with an IC50 of 37.82 nM, but does not affect RNA synthesis even at concentrations exceeding 10 µM (IC50 > 10 µM) . This translates to a selectivity index of >260-fold. In contrast, cycloheximide has been reported to have some off-target effects on RNA synthesis at higher concentrations, particularly in certain cell types [1].

Selectivity Transcription RNA Synthesis

Optimal Application Scenarios for Lactimidomycin Based on Differentiated Evidence


Mechanistic Studies of Translation Elongation and Ribosome Function

Lactimidomycin is ideal for dissecting the first translocation step of eukaryotic translation elongation. Its unique ability to block this specific cycle, combined with its high binding affinity (Kd = 500 nM) and >260-fold selectivity over RNA synthesis, makes it a superior tool compared to cycloheximide for precise mechanistic studies using techniques like ribosome profiling or cryo-EM [1].

Selective Inhibition of Cancer Cell Proliferation in Co-Culture or 3D Models

Given its demonstrated selectivity for cancer cells (low nM IC50) over non-tumorigenic MCF10A cells, Lactimidomycin is well-suited for studies in complex *in vitro* models, such as tumor-stroma co-cultures or 3D spheroids, where minimizing toxicity to normal cells is crucial for accurately assessing anti-tumor effects [1].

In Vivo Preclinical Studies of Cancer Therapeutics

Lactimidomycin's validated *in vivo* efficacy in an MDA-MB-231 xenograft model at a well-tolerated dose (0.6 mg/kg) supports its use in preclinical animal studies investigating translation inhibition as a cancer therapy strategy. Its favorable selectivity profile suggests a potential for reduced host toxicity compared to less selective translation inhibitors [1].

Antiviral Research Targeting Host Translation Machinery

Lactimidomycin's potent inhibition of DENV2 (EC90 = 0.4 µM) with a >30-fold therapeutic window makes it an excellent chemical probe for studying the dependency of RNA viruses on host cell translation machinery, without the confounding effects of acute cytotoxicity that plague broader-spectrum translation inhibitors like cycloheximide [1].

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